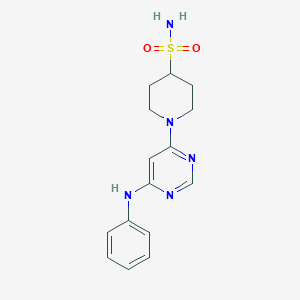
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide, also known as AMN082, is a selective agonist of metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2001 by researchers at the University of Pittsburgh and has since been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide acts as a selective agonist of mGluR7, a member of the metabotropic glutamate receptor family. Activation of mGluR7 has been shown to have a number of effects on neuronal function, including regulation of neurotransmitter release, modulation of ion channels, and regulation of synaptic plasticity.
Biochemical and Physiological Effects
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of the neurotransmitter GABA in the striatum, and to reduce the release of glutamate in the hippocampus. It has also been shown to reduce the activity of the dopaminergic system in the striatum, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has several advantages for use in lab experiments. It is a selective agonist of mGluR7, which allows for precise modulation of neuronal activity. It is also relatively stable and can be administered orally, which makes it easy to use in animal studies. However, N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide is not without limitations. It has a relatively short half-life and may require frequent dosing in some studies. It is also relatively expensive compared to other research compounds.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide. One area of interest is its potential as a treatment for drug addiction. Studies have shown that activation of mGluR7 can reduce drug-seeking behavior in animal models of addiction, and there is interest in developing N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide as a potential therapeutic agent for this purpose. Other areas of interest include its potential as a treatment for anxiety and depression, and its use in studying the role of mGluR7 in various neurological disorders.
Synthesemethoden
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-acetyl-3-methylphenol with 2,6-dimethylmorpholine to form the intermediate 4-(2,6-dimethylmorpholin-4-yl)phenol. This intermediate is then reacted with pyridine-2-carboxylic acid chloride to yield the final product, N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke. It has also been studied for its potential as a treatment for anxiety, depression, and drug addiction.
Eigenschaften
IUPAC Name |
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13-9-17(5-6-19(13)16(4)25)23-21(26)20-10-18(7-8-22-20)24-11-14(2)27-15(3)12-24/h5-10,14-15H,11-12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPSICZLQGRXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=C2)C(=O)NC3=CC(=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7436135.png)
![1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea](/img/structure/B7436153.png)

![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
![3-(6-aminopurin-9-yl)-N-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]propanamide](/img/structure/B7436189.png)
![[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7436191.png)
![3-oxo-N-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7436200.png)
![6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
![2-(dimethylsulfamoylamino)-N-[2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]acetamide](/img/structure/B7436222.png)
![6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7436224.png)
![1-[[(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7436227.png)
![2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine](/img/structure/B7436235.png)
![Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate](/img/structure/B7436241.png)